Cas no 2175583-54-5 (1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one)

1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one is a synthetic organic compound featuring a chloro-substituted quinoline scaffold conjugated with a propenone moiety. This structure imparts reactivity suitable for applications in medicinal chemistry and material science, particularly as an intermediate in heterocyclic synthesis. The chloro group enhances electrophilic substitution potential, while the α,β-unsaturated ketone offers sites for nucleophilic addition or cyclization. Its rigid quinoline core contributes to stability and predictable reactivity, making it valuable for constructing complex pharmacophores or functionalized polymers. The compound’s purity and defined stereochemistry ensure reproducibility in research settings. Suitable for controlled reactions, it is typically handled under inert conditions due to its unsaturated carbonyl functionality.
1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one structure
2175583-54-5 structure
Product Name:1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one
CAS No:2175583-54-5
MF:C12H12ClNO
MW:221.682782173157
CID:5409595
Update Time:2025-05-20

1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one
    • Inchi: 1S/C12H12ClNO/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h2,5-6,8H,1,3-4,7H2
    • InChI Key: SUKPNHBUUZZLEM-UHFFFAOYSA-N
    • SMILES: C(N1C2=C(C=C(Cl)C=C2)CCC1)(=O)C=C

Experimental Properties

  • Density: 1.217±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 335.4±41.0 °C(Predicted)
  • pka: 0.27±0.20(Predicted)

1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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2175583-54-5 95.0%
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Additional information on 1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one

1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one: A Comprehensive Overview

The compound with CAS No. 2175583-54-5, commonly referred to as 1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities and structural versatility. Recent studies have highlighted its potential in various therapeutic areas, making it a subject of intense research interest.

The molecular structure of 1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one is characterized by a quinoline ring system with a chloro substituent at the 6-position and a 2-propenone group attached to the nitrogen atom. This unique arrangement contributes to its pharmacokinetic properties and bioavailability. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the compound's interaction with target proteins. These studies have revealed promising binding affinities, particularly in the context of enzyme inhibition and receptor modulation.

One of the most notable findings in recent research is the compound's antimicrobial activity. Studies conducted in 2023 demonstrated its effectiveness against a range of bacterial and fungal pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Candida albicans*. The mechanism of action appears to involve disruption of cellular membranes and inhibition of essential metabolic pathways. These results suggest that 1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one could serve as a lead compound for the development of novel antimicrobial agents.

In addition to its antimicrobial properties, this compound has shown potential in the field of anti-inflammatory therapy. Preclinical experiments have indicated that it exhibits potent inhibitory effects on pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This activity is attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways, which play a central role in inflammatory responses. These findings underscore its potential as a therapeutic agent for conditions such as arthritis and inflammatory bowel disease.

The synthesis of 1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, making it more efficient and scalable for large-scale manufacturing.

From an environmental perspective, recent studies have evaluated the ecotoxicological profile of this compound. Results indicate that it exhibits low toxicity towards non-target organisms, including aquatic species such as *Daphnia magna* and *Danio rerio*. This suggests that it may be suitable for applications where environmental safety is a concern. However, further long-term studies are required to fully assess its ecological impact.

In conclusion, 1-(6-Chloro-3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-one represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique molecular structure, combined with advancements in synthetic chemistry and computational modeling, positions it as a key player in the development of novel pharmaceutical agents. As research continues to uncover its full spectrum of applications, this compound is poised to make significant contributions to the fields of medicine and biotechnology.

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